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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B1495257

A Comparative Analysis of Sofosbuvir Impurity
M and Other Related Impurities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Sofosbuvir impurity M against
other known process-related and degradation impurities of Sofosbuvir, a key antiviral agent in
the treatment of Hepatitis C. This document is intended to be a valuable resource for
researchers, scientists, and professionals involved in drug development and quality control,
offering objective comparisons supported by available experimental data.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent
RNA polymerase, essential for viral replication.[1] During its synthesis and storage, various
impurities can emerge, including related substances, degradation products, and residual
solvents.[1] The presence and quantity of these impurities are critical parameters that
determine the quality, stability, and biological safety of the active pharmaceutical ingredient
(API).[1] This guide focuses on a comparative analysis of Sofosbuvir impurity M with other
significant impurities.

Comparative Data of Sofosbuvir Impurities
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The following tables summarize the key characteristics of Sofosbuvir impurity M and other
notable impurities based on available data.

Table 1:
Physicochemical
Properties of
Sofosbuvir and Its

Impurities
Molecular Weight (
Compound Molecular Formula CAS Number
g/mol )
Sofosbuvir C22H29FN309P 529.45 1190307-88-0
Sofosbuvir impurity M C22H30N3010P 527.46 2095551-10-1
Sofosbuvir impurity C C22H29FN309P 529.45 1496552-28-3
Sofosbuvir impurity L C22H29FN309P 529.45 Not Available
Acid Degradation )
] C16H18FN20sP 416.08 Not Available
Impurity
Base Degradation )
] C16H25FN309P 453.13 Not Available
Impurity A
Base Degradation _
] C13H19FN309P 411.08 Not Available
Impurity B
Oxidative Degradation )
C22H27FN309P 527.15 Not Available

Impurity
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Table 2: Comparative Biological Activity of
Sofosbuvir and Its Impurities

Compound Reported Biological Activity/Significance
Potent inhibitor of HCV NS5B RNA-dependent
Sofosbuvir RNA polymerase, demonstrating significant anti-

HCV activity.[2][3]

Sofosbuvir impurity M

Structurally similar to Sofosbuvir and may
interact with the same molecular targets, but
does not exhibit the same level of antiviral
activity. It is primarily studied for its impact on

the stability and purity of the final drug product.
[4]

Sofosbuvir impurity C

Demonstrates significantly lower antiviral activity
compared to Sofosbuvir. In vitro studies indicate
it does not effectively inhibit HCV replication.[3]

[5]

Sofosbuvir impurity L

A diastereoisomer of Sofosbuvir. While it is an
inhibitor of HCV RNA replication, its potency
relative to Sofosbuvir is a critical aspect of

impurity profiling.[2]

Degradation Impurities

The formation of these impurities under stress
conditions (acid, base, oxidation) indicates
potential degradation pathways for Sofosbuvir.
Their biological activities are generally not well-
characterized but are presumed to be

significantly lower than the parent drug.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Impurity Profiling
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This method is widely used for the separation, identification, and quantification of Sofosbuvir
and its impurities.

Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector.
o Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 ym patrticle size.[6][7]

o Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v),
delivered in an isocratic mode.[6][7]

e Flow Rate: 1.0 mL/min.
o Detection: UV detection at 260 nm.[6][7]

e Sample Preparation:

[¢]

Prepare a standard stock solution of Sofosbuvir (e.g., 400 mg in 100 mL of diluent).[6]

[e]

Prepare individual or mixed standard solutions of the impurities (e.g., 25 mg in 100 mL of
diluent).[6]

[¢]

The diluent used is typically a mixture of water and acetonitrile (50:50 v/v).[6]

[e]

Inject the prepared solutions into the HPLC system.

o Data Analysis: The retention times and peak areas are used to identify and quantify the
impurities relative to the Sofosbuvir peak. For instance, in one study, the retention time for
Sofosbuvir was approximately 3.674 min, while a process-related impurity eluted at 5.704
min.[6][7]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to
identify potential degradation products.

Protocol:
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» Acid Hydrolysis: Dissolve Sofosbuvir in 1N HCI and reflux at 80°C for up to 10 hours.
Neutralize the solution before analysis.[3]

e Base Hydrolysis: Dissolve Sofosbuvir in 0.5N NaOH and maintain at 60°C for 24 hours.
Neutralize the solution before analysis.[3]

» Oxidative Degradation: Dissolve Sofosbuvir in 30% H202 and maintain at 80°C for two days.

[8]
o Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

e Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24
hours.[8]

¢ Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as
described above) to separate and identify the degradation products.

Structural Characterization of Impurities

The structural elucidation of unknown impurities is crucial for a comprehensive understanding
of their properties.

Protocol:
« |solation: Isolate the degradation products using preparative HPLC.

e Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine
the exact molecular weight and molecular formula of the isolated impurities.[8]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ various NMR techniques (*H
NMR, 13C NMR, 3P NMR, °F NMR, HSQC, and HMBC) to elucidate the detailed chemical
structure of the impurities.[8] Spectra are typically recorded in deuterated solvents like
DMSO-ds or MeOD.[8]

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes
related to the analysis of Sofosbuvir impurities.
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Caption: Mechanism of action of Sofosbuvir.
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Caption: Workflow for impurity analysis.
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Caption: Relationship between impurities and drug quality.

Conclusion

The control of impurities is a critical aspect of pharmaceutical development and manufacturing.
This guide has provided a comparative overview of Sofosbuvir impurity M and other related
impurities, highlighting their physicochemical properties and biological significance. The
provided experimental protocols offer a foundation for the analytical methods required for the
identification and quantification of these impurities. Continuous monitoring and characterization
of such impurities are paramount to ensuring the safety, efficacy, and quality of Sofosbuvir drug
products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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impurity-m-with-other-sofosbuvir-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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